5-Nonyloxytryptamine oxalate
CAS No.: 157798-13-5
Cat. No.: VC0004270
Molecular Formula: C21H32N2O5
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 157798-13-5 |
---|---|
Molecular Formula | C21H32N2O5 |
Molecular Weight | 392.5 g/mol |
IUPAC Name | 2-(5-nonoxy-1H-indol-3-yl)ethanamine;oxalic acid |
Standard InChI | InChI=1S/C19H30N2O.C2H2O4/c1-2-3-4-5-6-7-8-13-22-17-9-10-19-18(14-17)16(11-12-20)15-21-19;3-1(4)2(5)6/h9-10,14-15,21H,2-8,11-13,20H2,1H3;(H,3,4)(H,5,6) |
Standard InChI Key | JORSCLBFSAAOFR-UHFFFAOYSA-N |
SMILES | CCCCCCCCCOC1=CC2=C(C=C1)NC=C2CCN.C(=O)(C(=O)O)O |
Canonical SMILES | CCCCCCCCCOC1=CC2=C(C=C1)NC=C2CCN.C(=O)(C(=O)O)O |
5-Nonyloxytryptamine oxalate is a chemical compound that serves as a selective agonist for the serotonin receptor subtype 5-HT1B. It is formed by the reaction of 5-nonyloxytryptamine with one equivalent of oxalic acid, resulting in an oxalate salt. This compound has garnered significant attention due to its potential therapeutic applications, particularly in neuroscience, where it shows promise in promoting neuronal regeneration and functional recovery after spinal cord injuries .
Biological Activity
5-Nonyloxytryptamine oxalate is a potent and selective agonist for the 5-HT1B receptor, with a binding affinity (Ki) of 1 nM and over 300 times more selective for 5-HT1B compared to the closely related 5-HT1A receptor . This selectivity is crucial for minimizing side effects associated with non-selective serotonin receptor activation. The compound's biological activity includes:
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Neuroprotection and Regeneration: It enhances motor functions, promotes axonal regrowth, and supports motor neuron survival in animal models of spinal cord injury .
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Antiviral Properties: 5-Nonyloxytryptamine has been shown to impair viral infections by altering viral transport during cell entry, affecting diverse virus families such as reovirus, alphavirus, and coronavirus .
Neurological Applications
In studies involving spinal cord injuries, 5-nonyloxytryptamine oxalate embedded in collagen-laminin scaffolds has demonstrated significant potential in enhancing functional recovery. Mice treated with these scaffolds showed approximately 75% motor recovery 14 days post-injury, with effects dependent on the ERK-MAPK pathway and cell survival augmentation .
Antiviral Studies
The antiviral properties of 5-nonyloxytryptamine suggest that serotonin receptor signaling plays a critical role in regulating viral infections. This compound's ability to inhibit infections across different virus families highlights its potential as a novel antiviral drug target .
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